Ectoine

概要

説明

準備方法

合成経路と反応条件

エクトインは、アスパラギン酸ファミリーのアミノ酸生合成を介してハロフィリック細菌によって合成されます。 酵素反応には、L-2,4-ジアミノ酪酸トランスアミナーゼ、L-2,4-ジアミノ酪酸アセチルトランスフェラーゼ、エクトインシンターゼの3つの主要な酵素が関与しています . このプロセスは、アスパラギン酸をL-2,4-ジアミノ酪酸に変換することから始まり、次にアセチル化されてN-γ-アセチルジアミノ酪酸を形成します。 最後に、エクトインシンターゼは、N-γ-アセチルジアミノ酪酸の環化を触媒してエクトインを形成します .

工業生産方法

エクトインの工業生産は、主にハロフィリック微生物を使用した微生物発酵を伴います。 この方法には、機器に対して腐食性があり、下流の精製コストを増大させる高塩濃度発酵などの制限があります . 代謝工学の進歩により、工業用微生物におけるエクトイン合成遺伝子クラスターの異種発現が実現し、収率が大幅に向上し、コストが削減されました .

化学反応の分析

反応の種類

エクトインは、酸化、還元、置換など、さまざまな化学反応を起こします。 これは、極端な条件下での安定性と分解に対する抵抗性で知られています .

一般的な試薬と条件

エクトイン反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 反応は通常、穏やかな条件下で行われ、エクトイン分子の完全性を保ちます .

主要な製品

エクトイン反応から生成される主要な製品には、水酸化によって生成される誘導体である5-ヒドロキシエクトインが含まれます . この誘導体も、エクトインと同様の保護特性を示します .

科学研究への応用

エクトインは、科学研究において幅広い応用範囲を持っています。

科学的研究の応用

Introduction to Ectoine

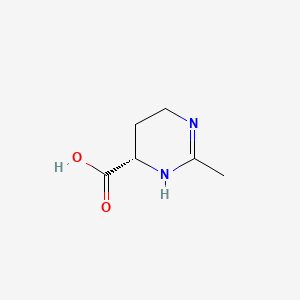

This compound (1,4,5,6-tetrahydro-2-methyl-4-pyrimidinecarboxylic acid) is synthesized by certain bacteria as a response to extreme environmental conditions such as high salinity, temperature fluctuations, and desiccation. This compound acts as an osmoprotectant, stabilizing proteins and cellular membranes by forming a protective hydrate shell around biomolecules through a mechanism known as "preferential exclusion" .

Biotechnological Applications

This compound's properties make it valuable in several biotechnological contexts:

- Protein Stabilization : this compound is used to stabilize proteins during storage and processing, making it beneficial in pharmaceutical formulations.

- Cryoprotection : It serves as a cryoprotectant in the preservation of biological samples and cells during freezing processes.

- Wastewater Treatment : this compound's ability to protect microbial cells enhances their viability in wastewater treatment processes .

Table 1: Biotechnological Applications of this compound

| Application | Description |

|---|---|

| Protein Stabilization | Stabilizes proteins for storage and processing. |

| Cryoprotection | Protects cells during freezing and thawing processes. |

| Wastewater Treatment | Enhances microbial viability in wastewater treatment systems. |

Biomedical Applications

This compound has shown promise in various biomedical applications:

- Dermatoprotection : this compound is incorporated into skincare products for its ability to protect skin cells from UV radiation and environmental stressors. Studies have demonstrated its effectiveness in reducing DNA damage in skin cells exposed to UV radiation .

- Respiratory Health : Clinical trials have indicated that this compound-containing nasal sprays can significantly alleviate symptoms of allergic rhinitis by reducing inflammation and enhancing mucosal protection .

- Ocular Health : this compound is used in eye drops for treating irritations and inflammations of the ocular surface. It has been shown to improve symptoms significantly compared to placebo treatments .

Table 2: Biomedical Applications of this compound

| Application | Description |

|---|---|

| Dermatoprotection | Protects skin from UV damage; incorporated into skincare products. |

| Respiratory Health | Alleviates allergic rhinitis symptoms via nasal sprays. |

| Ocular Health | Reduces irritation and inflammation in eye treatments. |

Dermatoprotection Study

A study demonstrated that this compound protects human skin cells from UV-A radiation damage, reducing mitochondrial DNA mutations significantly when cells were treated with this compound prior to exposure . This suggests this compound's potential use in formulations aimed at preventing skin cancer.

Respiratory Health Trial

In a randomized trial involving patients with allergic rhinitis, those treated with this compound nasal spray showed a clinically significant reduction in total nasal symptom scores compared to the placebo group . The treatment was well-tolerated with minimal side effects.

Ocular Health Research

Research on this compound-containing eye drops indicated a marked improvement in ocular symptoms among patients with dry eye disease, highlighting its effectiveness in restoring ocular surface integrity . The study reported significant reductions in symptoms such as watery and itchy eyes.

作用機序

エクトインは、高分子と細胞構造を安定化させることで効果を発揮します。 これは、タンパク質と膜の周りに保護的な水和層を形成し、ストレス条件下での変性を防ぎ、細胞の完全性を維持します . エクトインは、細胞膜を安定化させ、炎症細胞の遊走を阻止することで、炎症反応も抑制します .

類似化合物との比較

エクトインは、ベタイン、プロリン、トレハロースなどの他の適合性溶質とよく比較されます。 これらの化合物はすべて、生物が浸透圧ストレスを生き延びるのを助けますが、エクトインは、幅広い高分子と細胞構造を安定化させる能力においてユニークです . さらに、エクトインの保護効果は、炎症の軽減と皮膚バリア機能の強化にまで及ぶため、医療や化粧品の用途に特に価値があります .

類似化合物のリスト

- ベタイン

- プロリン

- トレハロース

- 5-ヒドロキシエクトイン

エクトインのユニークな特性と幅広い用途は、科学研究から産業用途まで、さまざまな分野で価値のある化合物となっています。

生物活性

Ectoine, a compatible solute produced by various extremophilic microorganisms, has garnered attention for its diverse biological activities and protective properties. This article delves into the mechanisms of action, therapeutic applications, and research findings related to this compound, supported by data tables and case studies.

Chemical Structure and Biosynthesis

This compound (1,4,5,6-tetrahydro-2-methyl-4-pyrimidine carboxylic acid) is synthesized through a series of enzymatic reactions involving the enzymes EctA, EctB, and EctC. The biosynthetic pathway begins with the conversion of L-aspartate-β-semialdehyde and L-glutamate into intermediates that ultimately yield this compound. This process is crucial for microbial survival under osmotic stress conditions, allowing cells to maintain homeostasis in extreme environments .

This compound exhibits several mechanisms contributing to its biological activity:

- Cell Membrane Stabilization : this compound enhances cell membrane integrity by increasing intermolecular spacing within lipid bilayers, reducing hydrophobicity, and improving fluidity .

- Protection Against Environmental Stressors : It protects cells from desiccation, salinity, and temperature extremes by stabilizing proteins and nucleic acids .

- Anti-inflammatory Properties : this compound has shown potential in reducing inflammation in various tissues, particularly in respiratory and ocular applications .

Therapeutic Applications

This compound's biological activity has led to its application in various therapeutic contexts:

- Allergic Rhinitis : Clinical trials have demonstrated that this compound nasal sprays significantly reduce symptoms of allergic rhinitis. A meta-analysis showed an effect size of 0.53 for nasal obstruction improvement after seven days of treatment .

- Respiratory Conditions : this compound has been effective in treating lung inflammation and respiratory illnesses. In a study involving patients with acute pharyngitis or laryngitis, this compound oral spray resulted in quicker symptom relief compared to control treatments .

- Ocular Irritations : this compound eye drops have been evaluated for their efficacy in treating allergic conjunctivitis. Clinical trials indicate significant improvements in symptoms associated with eye surface irritations .

Case Studies and Research Findings

The following table summarizes key findings from recent studies on this compound's efficacy:

特性

IUPAC Name |

(6S)-2-methyl-1,4,5,6-tetrahydropyrimidine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-4-7-3-2-5(8-4)6(9)10/h5H,2-3H2,1H3,(H,7,8)(H,9,10)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQXNXVUDBPYKBA-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCCC(N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NCC[C@H](N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50869280 | |

| Record name | Ectoine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50869280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96702-03-3 | |

| Record name | Ectoine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96702-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ectoine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096702033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ectoine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50869280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ECTOINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GXZ3858RY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ectoine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240650 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。